Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Kinase inhibitor design Scaffold selectivity Structure-activity relationship

This 4‑azaindole (pyrrolo[3,2‑b]pyridine) building block provides a privileged kinase hinge‑binding geometry, with >15‑fold potency improvement over [2,3‑b] isomers. The unsubstituted NH‑pyrrole enables rapid parallel library synthesis without deprotection, while the 5‑methyl ester serves as a modifiable handle for amide coupling or prodrug strategies. Consensus LogP 1.28 and TPSA 55 Ų ensure lead‑like physicochemical properties. Supplied at 98% purity with full analytical certification, eliminating false‑positive risks in dose‑response and selectivity profiling.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 872355-63-0
Cat. No. B1328137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate
CAS872355-63-0
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(C=C1)NC=C2
InChIInChI=1S/C9H8N2O2/c1-13-9(12)8-3-2-6-7(11-8)4-5-10-6/h2-5,10H,1H3
InChIKeyMBGFQGFFXXEMIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS 872355-63-0) | Chemical Identity and Core Properties for Research Procurement


Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS 872355-63-0) is a fused heterocyclic compound belonging to the 4‑azaindole (pyrrolo[3,2‑b]pyridine) class, with a molecular formula of C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol [1]. This compound serves as a versatile small‑molecule scaffold and is widely utilized as a synthetic building block for generating kinase‑targeted libraries and more complex heterocyclic systems . Its core structure features a pyrrole ring fused to a pyridine ring, with a methyl ester substituent at the 5‑position, providing a reactive handle for further derivatization .

Why Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate (872355-63-0) Cannot Be Replaced by Generic Pyrrolopyridine Analogs


Within the pyrrolopyridine scaffold family, positional isomerism and substitution patterns profoundly alter molecular recognition, pharmacokinetic properties, and synthetic tractability. Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate bears a specific 5‑carboxylate ester on the pyridine ring of the [3,2‑b] isomer, whereas alternative regioisomers (e.g., [2,3‑b], [3,2‑c]) place the nitrogen atoms in different orientations, altering hydrogen‑bonding capacity and kinase hinge‑binding geometry [1]. The N1‑unsubstituted pyrrole nitrogen preserves a hydrogen‑bond donor critical for certain kinase interactions, while the 5‑ester provides a modifiable exit vector toward solvent‑exposed regions. Simply substituting this compound with a different regioisomer or an N‑alkylated analog (e.g., 1‑methyl derivative) can result in >10‑fold shifts in binding affinity, altered metabolic stability, or failed crystallizations in structural biology workflows [2]. Furthermore, the unsubstituted NH‑pyrrolo[3,2‑b]pyridine core of this compound offers a cleaner synthetic starting point for parallel library synthesis compared to pre‑functionalized analogs that introduce undesired steric bulk or electronic effects [3].

Quantitative Differentiation Evidence for Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate (872355-63-0) vs. Comparators


Regioisomeric Selectivity in Kinase Inhibition: [3,2‑b] vs. [2,3‑b] Pyrrolopyridine Scaffolds

Pyrrolo[3,2‑b]pyridine scaffolds exhibit a distinct kinase inhibition profile compared to their [2,3‑b] regioisomers. In a head‑to‑head kinase panel, a representative pyrrolo[3,2‑b]pyridine‑derived compound displayed an IC₅₀ of 64 nM against PI3Kα and 41.5 nM against mTOR, whereas analogous [2,3‑b] isomers showed substantially reduced potency (IC₅₀ > 1,000 nM) in the same assay [1]. While Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate itself is a scaffold precursor rather than a final inhibitor, this class‑level difference underscores that the [3,2‑b] regioisomer provides a privileged geometry for hinge‑region binding in ATP‑competitive kinase inhibitors [2]. Substituting a [2,3‑b] or [3,2‑c] regioisomer during library construction would compromise target engagement in kinase‑centric projects.

Kinase inhibitor design Scaffold selectivity Structure-activity relationship

Physicochemical Profile: LogP and Topological Polar Surface Area vs. Commercial Building Block Benchmarks

Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate possesses computed physicochemical properties that align favorably with lead‑like chemical space compared to other heterocyclic building blocks. The compound exhibits a consensus LogP of 1.28 and a topological polar surface area (TPSA) of 54.98 Ų . In comparison, the widely used building block 1H‑pyrrolo[2,3‑b]pyridine (7‑azaindole) has a computed LogP of 0.85 and TPSA of 28.68 Ų, while 4‑azaindole (the parent core) has a LogP of 1.2 and TPSA of 28.68 Ų [1]. The higher TPSA of CAS 872355-63-0 reflects the ester moiety and correlates with improved aqueous solubility (predicted LogS of -2.1, or ~1.4 mg/mL) compared to the unsubstituted 4‑azaindole core, which is essentially insoluble in water [2]. This improved solubility profile facilitates solution‑phase chemistry and simplifies purification workflows.

Drug-likeness Medicinal chemistry Lead optimization

Synthetic Versatility: Unsubstituted NH-Pyrrole vs. N‑Protected Analogs

Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate retains an unsubstituted pyrrole NH group, offering greater synthetic flexibility compared to commercially available N‑protected analogs such as Methyl 1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS 1260385-00-9) . The free NH permits direct N‑alkylation, N‑arylation, or sulfonylation without the need for a prior deprotection step, which in the case of phenylsulfonyl‑protected intermediates requires harsh basic or reductive conditions that can compromise the ester functionality [1]. For library synthesis, the unsubstituted scaffold of CAS 872355-63-0 enables a one‑step diversification sequence, whereas the N‑protected analog requires a two‑step process (deprotection then functionalization), effectively doubling the synthetic step count and reducing overall yield .

Diversity-oriented synthesis Parallel chemistry Scaffold decoration

Analytical Quality Assurance: 98% Purity Grade vs. Standard 95% Building Block Offerings

This compound is available in a 98% purity grade from major vendors, including Sigma‑Aldrich (AldrichCPR) and Aladdin Scientific, with full analytical characterization (NMR, HPLC) and batch‑specific Certificates of Analysis . In contrast, many generic building block suppliers offer only 95% purity material without comprehensive analytical documentation . The 3% absolute purity difference—98% vs. 95%—represents a 60% reduction in total impurities (from 5% to 2% impurity content). For reactions requiring stoichiometric precision or for biological assays sensitive to trace contaminants, this purity distinction is non‑trivial and can prevent false‑positive screening results or failed recrystallizations .

QC standards Reproducibility Analytical certification

High‑Value Application Scenarios for Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate (872355-63-0) in Research and Industrial Settings


Kinase‑Focused Fragment Library Construction

This compound serves as an ideal starting scaffold for building fragment libraries targeting the ATP‑binding pocket of kinases. The [3,2‑b] pyrrolopyridine core provides a privileged geometry for hinge‑region interactions, as demonstrated by class‑level kinase inhibition data showing >15‑fold improved potency relative to [2,3‑b] isomers [1]. The 5‑carboxylate ester can be readily hydrolyzed to the carboxylic acid for amide coupling or retained as a prodrug‑mimetic moiety. The unsubstituted NH group permits rapid diversification via alkylation, arylation, or sulfonylation without a deprotection step, enabling parallel synthesis of hundreds of analogs in a single campaign .

Medicinal Chemistry Lead Optimization Campaigns

For projects requiring balanced physicochemical properties, Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate offers a consensus LogP of 1.28 and TPSA of 55 Ų, placing it well within lead‑like chemical space (Lipinski Rule of Five compliant) . This profile supports oral bioavailability optimization without the excessive lipophilicity that often plagues early‑stage kinase inhibitors. The ester functionality provides a modifiable handle for improving solubility or installing prodrug motifs, while the aromatic core contributes to target binding affinity [2].

High‑Throughput Screening (HTS) Hit‑to‑Lead Progression

When progressing validated HTS hits, the 98% purity grade of this compound—available from major vendors with full analytical certification—ensures that observed biological activity is attributable to the intended compound rather than impurities . This quality level is essential for reliable dose‑response curve generation, selectivity profiling, and counter‑screening. The 60% reduction in absolute impurity content (vs. 95% grade) minimizes the risk of false‑positive results arising from trace contaminants that could inhibit assay components or activate off‑target pathways .

Structural Biology and Crystallography Support

The compound can be employed as a crystallographic tool to elucidate binding modes of 4‑azaindole‑containing inhibitors in kinase active sites. The unsubstituted NH group mimics the hinge‑binding hydrogen‑bond donor found in many kinase inhibitors, while the 5‑ester projects toward the solvent‑exposed region without introducing excessive conformational flexibility. Co‑crystallization studies with related pyrrolo[3,2‑b]pyridine fragments have resolved key interactions in LRRK2, DYRK1, and CLK1 kinases, supporting structure‑based drug design efforts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.